ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate is a complex organic compound with the following chemical formula:
C19H24O6
. It belongs to the class of piperazine derivatives and contains a benzofuran ring system. Let’s explore its properties and applications.Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzofuran moiety.
Reduction: Reduction reactions could modify functional groups, such as the keto group.
Substitution: Substitution reactions may occur at various positions on the molecule.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the functional groups involved. Further research is needed to provide precise details.
Scientific Research Applications
Medicine: It might exhibit pharmacological activity due to its structural features. Researchers could explore its potential as an antiviral, anticancer, or anti-inflammatory agent.
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Industry: If scalable, it could find applications in the pharmaceutical industry.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Researchers would investigate its interactions with cellular targets, signaling pathways, and enzymatic processes.
Biological Activity
Ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate, also known as a derivative of Mycophenolate Mofetil, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H24O6
- Molecular Weight : 348.39 g/mol
- CAS Number : 32483-51-5
- Solubility : Soluble in DMF (20 mg/ml), DMSO (16 mg/ml), and slightly soluble in ethanol .
This compound functions primarily as an immunosuppressant. Its mechanism involves the inhibition of lymphocyte proliferation and reduction of antibody production. This is particularly relevant in the context of organ transplantation and autoimmune diseases.
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit antiviral properties. For instance, compounds with similar structural motifs have shown efficacy against various viral infections by inhibiting viral replication through interference with viral enzymes .
Anticancer Properties
The compound's structural analogs have demonstrated significant cytotoxic effects against cancer cell lines. For example, related benzofuran derivatives have been reported to induce apoptosis in colon carcinoma cells with IC50 values in the low micromolar range . The presence of the benzofuran moiety is critical for enhancing anticancer activity.
Enzyme Inhibition
Studies have highlighted the compound's ability to inhibit specific kinases involved in signal transduction pathways. For instance, compounds derived from similar structures have been tested against DYRK1A/1B kinases, showing promising IC50 values that suggest potential use in cancer therapy .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that ethyl 4-[...]-piperazine derivatives exhibited selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values ranged from 20 μM to 50 μM depending on the specific derivative tested .
- Immunosuppressive Effects : In animal models, this compound has been shown to effectively reduce graft rejection rates when used as part of an immunosuppressive regimen post-transplantation. It was noted that the compound significantly lowered T-cell activation markers compared to controls .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C24H32N2O7 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N2O7/c1-5-32-24(30)26-12-10-25(11-13-26)19(27)9-7-15(2)6-8-17-21(28)20-18(14-33-23(20)29)16(3)22(17)31-4/h6,28H,5,7-14H2,1-4H3/b15-6+ |
InChI Key |
TYBAIZOSECTGOD-GIDUJCDVSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C |
Origin of Product |
United States |
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